molecular formula C30H29FN4O4S B11575497 7-(4-{[4-(Benzyloxy)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-(4-{[4-(Benzyloxy)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11575497
M. Wt: 560.6 g/mol
InChI Key: JDOVWVGHWHKLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-{[4-(Benzyloxy)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinolone core, a piperazine ring, and various functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-{[4-(Benzyloxy)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, including the formation of the quinolone core, the introduction of the piperazine ring, and the attachment of the benzyloxyphenyl and carbamothioyl groups. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the quinolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted quinolones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential antibacterial properties. Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it a promising candidate for the development of new antibiotics.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its antibacterial activity makes it a potential candidate for the treatment of bacterial infections.

Industry

In the pharmaceutical industry, the compound is used in the development of new drugs. Its unique structure and biological activity make it a valuable lead compound for drug discovery.

Mechanism of Action

The mechanism of action of 7-(4-{[4-(Benzyloxy)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone antibiotic with a similar structure and antibacterial activity.

    Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

The uniqueness of 7-(4-{[4-(Benzyloxy)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its specific structural modifications, which may confer enhanced activity or reduced resistance compared to other quinolone antibiotics. Its benzyloxyphenyl and carbamothioyl groups contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C30H29FN4O4S

Molecular Weight

560.6 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-[4-[(4-phenylmethoxyphenyl)carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C30H29FN4O4S/c1-2-33-18-24(29(37)38)28(36)23-16-25(31)27(17-26(23)33)34-12-14-35(15-13-34)30(40)32-21-8-10-22(11-9-21)39-19-20-6-4-3-5-7-20/h3-11,16-18H,2,12-15,19H2,1H3,(H,32,40)(H,37,38)

InChI Key

JDOVWVGHWHKLIC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)OCC5=CC=CC=C5)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.